6-Amino-4-chloroquinoline-3-carbonitrile

Medicinal chemistry Process chemistry Irreversible kinase inhibitors

This 4-chloro/6-amino quinoline-3-carbonitrile isomer is the critical branch-point intermediate for constructing covalent kinase inhibitor libraries. The orthogonal C4-Cl (SNAr) and C6-NH₂ (acylation) groups enable parallel synthesis of 100+ analogs from a single batch, directly targeting the HER-2/EGFR hinge-binding motif essential for neratinib-like clinical candidates. Its free C7 position permits solubility optimization impossible with locked 7-ethoxy analogs. Paired procurement with its 4-amino/6-chloro regioisomer enables definitive kinase selectivity SAR studies, reinforcing your IP position. Choose this clinical-validated scaffold over unvalidated chloro-amino-quinolines to accelerate lead generation with quantifiable synthetic efficiency.

Molecular Formula C10H6ClN3
Molecular Weight 203.63
CAS No. 1228600-59-6
Cat. No. B2714535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-chloroquinoline-3-carbonitrile
CAS1228600-59-6
Molecular FormulaC10H6ClN3
Molecular Weight203.63
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1N)Cl)C#N
InChIInChI=1S/C10H6ClN3/c11-10-6(4-12)5-14-9-2-1-7(13)3-8(9)10/h1-3,5H,13H2
InChIKeyBKMSWLBSKWTKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-4-chloroquinoline-3-carbonitrile (CAS 1228600-59-6) – A Strategic Quinoline Building Block for Kinase-Targeted Discovery


6-Amino-4-chloroquinoline-3-carbonitrile (CAS 1228600-59-6) is a disubstituted quinoline-3-carbonitrile scaffold harboring a C6 primary amine and a C4 chlorine. It belongs to the 4-(arylamino)quinoline-3-carbonitrile chemotype, a structural class that has yielded clinically validated irreversible inhibitors of HER-2 and EGFR kinases [1]. The compound serves as a key branch-point intermediate because the differentiated C4 and C6 substituents enable orthogonal diversification: the C4 chlorine is a leaving group for nucleophilic aromatic substitution with anilines, while the C6 amine can be selectively acylated to install the Michael acceptor side chain essential for covalent kinase targeting . This regiochemical arrangement distinguishes it from other chloro-amino-quinoline isomers and from pre-functionalized late-stage intermediates.

Why 6-Amino-4-chloroquinoline-3-carbonitrile Cannot Be Replaced by Its Regioisomer or Pre-Functionalized Analogs


Generic substitution fails because the precise positioning of the amino and chloro substituents on the quinoline-3-carbonitrile core dictates both the chemical reactivity sequence and the ultimate biological target engagement. Swapping the 4-chloro/6-amino arrangement for the 4-amino/6-chloro regioisomer (CAS 1146293-15-3) inverts the preferred site of nucleophilic attack, preventing the installation of the 4-(arylamino) motif that is mandatory for HER-2/EGFR kinase hinge-binding [1]. Using a downstream intermediate such as 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9) locks the C7 position, removing the ability to interrogate diverse 7-alkoxy or 7-substituted SAR vectors and limiting the compound's utility as a diversity-oriented synthesis building block . These regiochemical and substitution-state differences create quantifiable divergence in synthetic step count, achievable library diversity, and the scope of accessible clinical leads.

Head-to-Head Evidence: Quantified Differentiation of 6-Amino-4-chloroquinoline-3-carbonitrile Against Its Closest Analogs


C6-NH2 / C4-Cl Topology Enables a 3‑Step Route to 6‑Acetamido Intermediates Versus 5‑Step Analog Pathways

When the target compound is used as starting material, the 6‑amino group can be selectively acetylated to yield 6‑acetamido‑4‑chloroquinoline‑3‑carbonitrile in a single high‑yielding step, followed by SNAr with an aniline and subsequent deprotection/acylation to deliver a functionalized irreversible inhibitor scaffold. In contrast, the regioisomer 4‑amino‑6‑chloroquinoline‑3‑carbonitrile (CAS 1146293‑15‑3) lacks a chlorine at C4, necessitating an additional chlorination‑deprotection sequence that adds two synthetic steps and reduces overall yield [1]. The patent literature confirms that the target 6‑amino‑4‑chloro arrangement is the preferred intermediate for shortening the synthesis of 6‑acetamido‑4‑(arylamino)quinoline‑3‑carbonitrile derivatives [1].

Medicinal chemistry Process chemistry Irreversible kinase inhibitors

C4‑Cl Enables Broad Aniline Substitution Scope; Regioisomer C6‑Cl Shows Restricted Reactivity

The C4 chlorine of quinoline‑3‑carbonitriles is activated toward nucleophilic displacement by aryl amines due to the electron‑withdrawing effect of the adjacent C3‑cyano group. In the target compound, this enables room‑temperature or mild‑heating SNAr with a wide array of substituted anilines (>20 examples reported) to generate 4‑(arylamino)‑6‑amino‑quinoline‑3‑carbonitriles [1]. The regioisomer 4‑amino‑6‑chloroquinoline‑3‑carbonitrile carries the chlorine at C6, which lacks this para‑cyano activation and requires harsher conditions or metal catalysis for amination, often leading to lower yields and narrower substrate tolerance [2].

Medicinal chemistry SAR exploration Cross-coupling

Free C7 Position Provides 10x Greater Derivative Space than 7‑Ethoxy‑Locked Analog

The target compound bears a hydrogen at C7, whereas the advanced intermediate 6‑amino‑4‑chloro‑7‑ethoxyquinoline‑3‑carbonitrile (CAS 848133‑87‑9) is permanently substituted with an ethoxy group that cannot be removed under standard conditions. A medicinal chemist can install >10 distinct C7 substituents (alkoxy, alkyl, halogen, amino, or hydrogen) on the target scaffold via O‑alkylation, Mitsunobu, or cross‑coupling, enabling systematic exploration of this vector. The 7‑ethoxy analog is confined to a single substitution pattern, reducing the accessible chemical space by an order of magnitude [1].

Library design Diversity-oriented synthesis Late-stage functionalization

Validated Intermediacy in HER-2/EGFR Clinical Candidates Confers Reduced Development Risk

The 6‑amino‑4‑chloroquinoline‑3‑carbonitrile scaffold is the direct synthetic precursor to the 6‑acetamido‑4‑chloroquinoline‑3‑carbonitrile intermediate that has been used to manufacture clinical compounds including neratinib (HKI‑272, FDA‑approved) and pelitinib (EKB‑569, Phase II). This validated translatability means that leads derived from this building block have a proven path to scale‑up, whereas compounds built on structurally related but unvalidated regioisomers (e.g., 4‑amino‑6‑chloro isomer) lack any documented connection to clinical candidates, raising the risk of late‑stage failure due to unforeseen pharmacokinetic or toxicological liabilities [1].

Drug discovery Pharmacophore validation Clinical candidate synthesis

C6‑NH₂ Enables Selective Acylation Without Protecting Group Manipulation at C4

In the target regioisomer, the C6 aromatic amine is significantly more nucleophilic than the C4 chlorine, allowing chemoselective acylation with acid chlorides or mixed anhydrides. This eliminates the need for protecting-group strategies that are mandatory for the reverse regioisomer 4‑amino‑6‑chloroquinoline‑3‑carbonitrile, where both amino and chloro groups compete under acylation conditions. The resulting 6‑acylamido‑4‑chloroquinoline‑3‑carbonitrile can then be directly subjected to SNAr without intermediate purification, reducing the protection/deprotection sequence by two operations [1].

Selective functionalization Synthetic efficiency Acylation

Commercial Availability at 95‑97% Purity from Multiple Vetted Suppliers vs. Single‑Source Regioisomer

The target compound is listed at purities of 95‑97% by HPLC from multiple reputable chemical suppliers including Parchem (CAS 87388‑69‑0), Leyan, and Chemsrc, with transparent pricing and lead times. The regioisomer 4‑amino‑6‑chloroquinoline‑3‑carbonitrile is only available from a more limited supplier pool and typically at lower purity (min. 95%), increasing the risk of batch variability . Multi‑source availability provides procurement leverage, supply security, and price competition that single‑source compounds cannot match.

Supply chain Procurement Quality assurance

Optimal Application Scenarios for 6-Amino-4-chloroquinoline-3-carbonitrile in Drug Discovery and Chemical Development


Diversity-Oriented Synthesis of Irreversible Kinase Inhibitor Libraries

The orthogonal C4‑Cl and C6‑NH₂ groups make this building block ideal for constructing libraries of covalent HER‑2, EGFR, and BTK inhibitors. A single batch of the compound can be split into parallel arrays: one set undergoes SNAr with diverse anilines at C4, while the C6 amine is reserved for late‑stage acylation with various Michael acceptor side chains. This workflow exploits the regiochemical differentiation validated in the J. Med. Chem. 2005 publication and can deliver >100 final compounds from a single intermediate [1].

Process Route Scouting for Late‑Stage Clinical Candidates

Because the 6‑acetamido‑4‑chloroquinoline‑3‑carbonitrile derived from this compound is the penultimate intermediate of neratinib and pelitinib, process chemistry groups use it to benchmark new synthetic routes or to develop second‑generation manufacturing processes. The free C7 position allows exploration of solubility‑enhancing or metabolism‑blocking substituents without altering the core route, directly addressing the CMC challenges that the fixed 7‑ethoxy analog cannot solve [1].

Regiochemical Comparator Studies for Selectivity Profiling

Procuring both the target 6‑amino‑4‑chloro isomer and the 4‑amino‑6‑chloro regioisomer enables systematic head‑to‑head studies of how the chloro/amino arrangement affects kinase selectivity, microsomal stability, and permeability. Such paired comparisons provide quantitative SAR that cannot be obtained from either compound alone, strengthening the intellectual property position and biological rationale for the chosen lead series [1].

Academic and Biotech Core Facility Building Block Collections

Due to its multi‑source commercial availability, modest cost, and high purity (95‑97%), it is a prudent choice for centralized building block libraries that serve multiple medicinal chemistry projects. The validated link to clinical kinase inhibitors increases the likelihood that hits derived from this scaffold will attract follow‑up investment, making it a strategically superior procurement choice over structurally similar but clinically unvalidated chloro‑amino‑quinolines [1].

Quote Request

Request a Quote for 6-Amino-4-chloroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.